molecular formula C7H15ClN2O2S B1378855 N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride CAS No. 1423024-85-4

N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B1378855
CAS No.: 1423024-85-4
M. Wt: 226.73 g/mol
InChI Key: MQIMNLXWIBSENL-UHFFFAOYSA-N
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Description

N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications It is known for its unique molecular structure, which includes a cyclopropyl group attached to a pyrrolidine ring, further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of cyclopropylamine with pyrrolidine-3-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to alterations in metabolic pathways and cellular processes .

Comparison with Similar Compounds

    N-cyclopropylpyrrolidine-3-sulfonamide: Lacks the hydrochloride group but shares similar chemical properties.

    Pyrrolidine-3-sulfonamide: Similar structure but without the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the sulfonamide and pyrrolidine components.

Uniqueness: N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride is unique due to the presence of both the cyclopropyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropylpyrrolidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIMNLXWIBSENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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